15-(4-Iodophenyl)pentadecanoic acid
Overview
Description
15-(4-Iodophenyl)pentadecanoic acid, also known as IPPA, is a unique chemical compound with the empirical formula C21H33IO2 . It has a molecular weight of 444.39 .
Synthesis Analysis
The synthesis of 15-(4-Iodophenyl)pentadecanoic acid has been achieved through various methods. One such method involves the use of a tin precursor and 131I-iodide, with Chloramine-T as an oxidant . Another method involves the use of [14C]NaCN, starting from 14-bromo 1-phenyl tetradecane 2 .Molecular Structure Analysis
The molecular structure of 15-(4-Iodophenyl)pentadecanoic acid is represented by the SMILES stringOC(CCCCCCCCCCCCCC1=CC=C(I)C=C1)=O
. The InChI representation is 1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24)
. Physical And Chemical Properties Analysis
15-(4-Iodophenyl)pentadecanoic acid is a solid compound . Its molecular weight is 444.4 g/mol . The compound has a XLogP3 value of 8.5, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
“15-(4-Iodophenyl)pentadecanoic acid” is a chemical compound with the empirical formula C21H33IO2 . It’s available for purchase from chemical suppliers like Sigma-Aldrich . However, the specific scientific research applications of this compound are not readily available in the search results.
On a related note, pentadecanoic acid (C15:0), an odd-chain saturated fatty acid found in butter, has been studied for its potential health benefits . It’s been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . In vitro and in vivo studies have demonstrated its anti-inflammatory, antifibrotic, and anticancer activities . These activities are thought to be mediated through mechanisms such as AMPK and PPAR- / activation, as well as mTOR, JAK-STAT, and HDAC-6 inhibition .
- Application: “15-(4-Iodophenyl)pentadecanoic acid” can be labeled with radioactive isotopes such as Carbon-11 . The resulting compound, known as “15-(4-[11C]methylphenyl)pentadecanoic acid” (MePPA), can be used as a radiotracer in medical imaging .
- Method: The compound is injected into the patient’s body, and its distribution and metabolism are monitored using imaging techniques such as Positron Emission Tomography (PET) .
- Results: The tracer exhibits the unique advantage of releasing [11C]-methylated benzoic acid as the characteristic metabolite after oxidative degradation of the fatty acid . This makes MePPA attractive for applications in animal models .
- Application: “15-(4-Iodophenyl)pentadecanoic acid” can be used as a precursor in the synthesis of radioactive compounds .
- Method: The iodine atom in the compound can be replaced with a radioactive isotope, such as Iodine-131 . The resulting compound can be used in various applications, including medical imaging and therapy .
- Results: The synthesized compound, “15-(4-[131I]iodophenyl)pentadecanoic acid”, can be used for functional evaluation of kidneys and the urinary tract .
Radiotracer in Medical Imaging
Synthesis of Radioactive Compounds
Safety And Hazards
The safety information for 15-(4-Iodophenyl)pentadecanoic acid indicates that it is classified under GHS05, with the signal word "Danger" . It has hazard statements H318 and precautionary statements P280, P305, P351, and P338 . It is classified as Eye Dam. 1 under hazard classifications . The compound is also classified under storage class code 11, which pertains to combustible solids .
properties
IUPAC Name |
15-(4-iodophenyl)pentadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONEUNUMVOKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230357 | |
Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-(4-Iodophenyl)pentadecanoic acid | |
CAS RN |
80479-93-2 | |
Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | omega-(4-Iodophenyl)pentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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